Sodium N-lauroylsarcosinate

説明

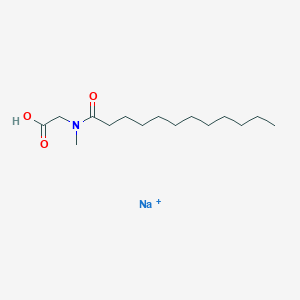

Structure

3D Structure of Parent

特性

CAS番号 |

137-16-6 |

|---|---|

分子式 |

C15H29NNaO3 |

分子量 |

294.39 g/mol |

IUPAC名 |

sodium;2-[dodecanoyl(methyl)amino]acetate |

InChI |

InChI=1S/C15H29NO3.Na/c1-3-4-5-6-7-8-9-10-11-12-14(17)16(2)13-15(18)19;/h3-13H2,1-2H3,(H,18,19); |

InChIキー |

BZXMNFQDWOCVMU-UHFFFAOYSA-N |

SMILES |

CCCCCCCCCCCC(=O)N(C)CC(=O)[O-].[Na+] |

異性体SMILES |

CCCCCCCCCCCC(=O)N(C)CC(=O)[O-].[Na+] |

正規SMILES |

CCCCCCCCCCCC(=O)N(C)CC(=O)O.[Na] |

他のCAS番号 |

137-16-6 |

物理的記述 |

Dry Powder, Liquid; Liquid White powder; [Sigma-Aldrich MSDS] |

ピクトグラム |

Corrosive; Acute Toxic; Irritant |

同義語 |

Gardol lauroyl sarcosine N-dodecanoyl-N-methylglycine N-lauroyl sarcosinate N-lauroyl sarcosine N-lauroyl-N-methylaminoacetic acid N-lauroylsarcosinate N-lauroylsarcosine N-lauroylsarcosine sodium salt N-methyl-N-(1-oxododecyl)glycine sodium salt (1:1) sarcosyl NL sarkosyl sarkosyl L sarkosyl NL sarkosyl NL 30 sarkosyl, ammonium salt sarkosyl, potassium salt sodium lauroyl sarcosinate sodium N-lauroyl sarcosinate sodium N-lauroylsarcosinate sodium N-laurylsarcosinate |

蒸気圧 |

0.02 [mmHg] |

製品の起源 |

United States |

Foundational & Exploratory

A Deep Dive into the Physicochemical Properties of Sodium N-lauroylsarcosinate for Laboratory Applications

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Sodium N-lauroylsarcosinate, also known as sarkosyl, is an anionic surfactant widely utilized in various scientific and pharmaceutical applications. Its unique properties make it a valuable tool in protein chemistry, molecular biology, and drug formulation. This technical guide provides a comprehensive overview of the core physicochemical properties of this compound, complete with experimental protocols and visual workflows to aid in its effective laboratory use.

Core Physicochemical Properties

This compound is valued for its mildness, biodegradability, and excellent foaming capacity.[1] It is an N-acyl amino acid surfactant, which contributes to its favorable interaction with biological molecules and reduced irritation potential compared to other surfactants.[2]

Quantitative Data Summary

The following tables summarize the key quantitative physicochemical properties of this compound.

| Property | Value | Conditions |

| Molecular Weight | 293.38 g/mol | |

| Critical Micelle Concentration (CMC) | 14.3 mmol·L⁻¹ | at 298 K (25 °C) |

| 14.6 mM | ||

| pH | 7.0 - 9.0 | 10% aqueous solution |

| Solubility in Water | Freely soluble | |

| Melting Point | ~146 °C | |

| pKa of Carboxylate Group | ~3.6 |

| Surface Tension at Various Concentrations and pH | |

| Concentration | Surface Tension (mN/m) |

| A comprehensive table of surface tension at various concentrations is not readily available in the public domain. It is recommended to determine this experimentally for specific applications. | |

| pH | Effect on Surface Tension |

| Lowering pH from high values | Decreases surface tension[3] |

Note: The Critical Micelle Concentration (CMC) is a fundamental parameter for surfactants, representing the concentration at which surfactant monomers begin to self-assemble into micelles. This aggregation behavior is crucial for its solubilizing and cleaning properties. The surface tension of a surfactant solution decreases with increasing concentration until the CMC is reached, after which it remains relatively constant.

Experimental Protocols

Detailed methodologies for determining key physicochemical properties and for common laboratory applications are provided below.

Determination of Critical Micelle Concentration (CMC)

The CMC can be determined by monitoring a physical property of the surfactant solution that changes abruptly at the micellar concentration. Common methods include surface tensiometry, conductivity measurements, and fluorescence spectroscopy.

Method: Surface Tensiometry

-

Preparation of Solutions: Prepare a series of aqueous solutions of this compound with varying concentrations, spanning a range above and below the expected CMC (e.g., from 1 mM to 30 mM).

-

Surface Tension Measurement: Measure the surface tension of each solution using a tensiometer (e.g., Du Noüy ring or Wilhelmy plate method) at a constant temperature.

-

Data Analysis: Plot the surface tension as a function of the logarithm of the surfactant concentration.

-

CMC Determination: The plot will show a sharp break or inflection point. The concentration at this point corresponds to the CMC.

Determination of the Krafft Point

The Krafft point is the temperature at which the solubility of an ionic surfactant becomes equal to its critical micelle concentration. Below the Krafft point, the surfactant exists as hydrated crystals and its solubility is low.

Method: Visual Observation

-

Preparation of a Surfactant Dispersion: Prepare a dispersion of this compound in water at a concentration known to be above the CMC at temperatures above the Krafft point (e.g., 1% w/v). At room temperature, this may appear as a turbid or crystalline suspension.

-

Heating and Observation: Slowly heat the dispersion in a transparent container while stirring.

-

Krafft Point Determination: The temperature at which the solution abruptly becomes clear is the Krafft point. This indicates the dissolution of the hydrated crystals to form a micellar solution.

-

Cooling and Confirmation: Upon cooling, the solution should become turbid again as the surfactant crystallizes out of the solution.

Protein Solubilization from Inclusion Bodies

This compound is effective in solubilizing proteins from inclusion bodies, which are insoluble aggregates of expressed proteins in bacteria.

-

Cell Lysis: Resuspend bacterial cells expressing the target protein in a lysis buffer.

-

Initial Lysis and Inclusion Body Isolation: Lyse the cells using methods such as sonication or high-pressure homogenization. Centrifuge the lysate to pellet the insoluble inclusion bodies.

-

Solubilization with Sarkosyl: Resuspend the inclusion body pellet in a solubilization buffer containing an appropriate concentration of this compound (e.g., 1-2% w/v). The optimal concentration may need to be determined empirically.

-

Incubation: Incubate the suspension with gentle agitation to allow for the solubilization of the protein.

-

Clarification: Centrifuge the mixture at high speed to pellet any remaining insoluble material.

-

Downstream Processing: The supernatant containing the solubilized protein can then be used for purification, often requiring the removal or reduction of the sarkosyl concentration.

RNA Purification

This compound is used in lysis buffers for RNA purification to denature proteins and inhibit RNase activity.

-

Lysis Buffer Preparation: Prepare a lysis buffer containing guanidinium thiocyanate and this compound (e.g., 0.5% w/v).

-

Homogenization: Homogenize the tissue or cell sample in the lysis buffer. The guanidinium thiocyanate denatures proteins, including RNases, while sarkosyl aids in cell lysis and protein solubilization.

-

Phase Separation: Add phenol-chloroform to the homogenate and centrifuge. This separates the mixture into an aqueous phase (containing RNA), an interphase (containing DNA), and an organic phase (containing proteins and lipids).

-

RNA Precipitation: Transfer the aqueous phase to a new tube and precipitate the RNA by adding isopropanol or ethanol.

-

Washing and Resuspension: Wash the RNA pellet with 70-75% ethanol and resuspend it in an RNase-free buffer.

Mandatory Visualizations

The following diagrams, generated using Graphviz (DOT language), illustrate key experimental workflows.

References

Unraveling the Double-Edged Sword: A Technical Guide to Sarkosyl's Mechanism in Protein Denaturation and Solubilization

For Researchers, Scientists, and Drug Development Professionals

Sarkosyl, the common name for N-lauroylsarcosine, is an anionic surfactant that has carved a unique niche in the world of protein biochemistry. While often categorized as a denaturant, its action is more nuanced than that of harsh denaturing agents like sodium dodecyl sulfate (SDS). This technical guide provides an in-depth exploration of the molecular mechanisms by which Sarkosyl interacts with proteins, leading to either denaturation or, in many cases, the gentle solubilization of aggregated proteins, a critical step in the production of recombinant therapeutics and the study of protein misfolding diseases.

Core Mechanism: A Tale of Two Interactions

At its core, Sarkosyl's interaction with proteins is a balancing act between its hydrophobic tail and its anionic head group. This dual nature allows it to disrupt the delicate forces that maintain a protein's three-dimensional structure.

1. Hydrophobic Disruption of the Protein Core: The long, 12-carbon lauroyl tail of Sarkosyl readily interacts with the nonpolar, hydrophobic amino acid residues that are typically buried within the protein's core. This insertion disrupts the native hydrophobic interactions that are a primary driving force for protein folding. As Sarkosyl molecules coat these hydrophobic regions, they effectively shield them from the aqueous environment, leading to a partial or complete unfolding of the tertiary and secondary structures.

2. Electrostatic Repulsion and Charge Shielding: The negatively charged carboxylate head group of Sarkosyl imparts a net negative charge to the protein-detergent complex. This leads to electrostatic repulsion between different parts of the polypeptide chain, further promoting an unfolded state. This is a similar mechanism to that of SDS, though Sarkosyl is generally considered a milder detergent.[1][2]

The interplay of these forces can lead to different outcomes depending on the protein's intrinsic stability and the concentration of Sarkosyl used. At lower concentrations, Sarkosyl can act as a mild solubilizing agent, while at higher concentrations, its denaturing properties become more pronounced.

Sarkosyl in Action: From Inclusion Bodies to Amyloid Fibrils

A significant application of Sarkosyl lies in its ability to solubilize protein aggregates, particularly inclusion bodies formed during the overexpression of recombinant proteins in bacterial hosts like E. coli.[3][4][5] These aggregates are often characterized by incorrect intermolecular hydrophobic interactions. Sarkosyl can effectively disrupt these interactions, releasing individual protein molecules into solution.

Studies have shown that Sarkosyl can solubilize proteins from inclusion bodies without causing the harsh, irreversible denaturation often associated with agents like urea or guanidine hydrochloride.[6][7] Instead, it can induce a "molten globule" state, a partially folded intermediate that retains some secondary structure but lacks a fixed tertiary structure.[8] This state can be a crucial starting point for subsequent refolding protocols.

Furthermore, Sarkosyl is a valuable tool in the study of neurodegenerative diseases, where the aggregation of proteins into amyloid fibrils is a common pathological hallmark.[9] Sarkosyl's ability to selectively solubilize natively folded proteins while leaving highly stable amyloid aggregates intact allows for their enrichment and further characterization.[9]

Quantitative Data on Sarkosyl's Properties and Efficacy

The effectiveness of Sarkosyl is highly dependent on its concentration relative to its critical micelle concentration (CMC) and the specific protein being targeted. Below is a summary of key quantitative data gathered from various studies.

| Parameter | Value/Range | Protein/System | Key Findings & Citations |

| Critical Micelle Concentration (CMC) | ~15 mM | In aqueous solution | Above the CMC, Sarkosyl's solubilizing and denaturing effects are most pronounced.[10] |

| Effective Solubilization Concentration (Inclusion Bodies) | 0.1% - 10% (w/v) | Various recombinant proteins (GST-fusions, His-tagged proteins) in E. coli | 0.5% Sarkosyl solubilized 80% of a target protein.[7] 10% Sarkosyl was optimal for solubilizing >95% of various GST and MBP fusion proteins from inclusion bodies.[8][11] |

| Concentration for Maintaining Solubility | 1% - 2% (w/v) | Solubilized recombinant proteins | After initial solubilization at higher concentrations, reducing Sarkosyl to 1-2% often maintains solubility.[8][11] |

| Impact on Protein Structure | 1% (w/v) | MID1 Bbox2 | NMR studies showed weaker signals, suggesting encapsulation by Sarkosyl and a slower molecular tumbling rate, consistent with a molten globule state rather than complete denaturation.[8][11] |

| Comparison with SDS | - | General protein studies | Sarkosyl is considered a milder detergent than SDS.[1][2] It can identify proteins with moderately high kinetic stability that are not resistant to SDS.[1][12] |

Visualizing the Mechanism and Experimental Workflows

To better understand the processes described, the following diagrams illustrate the proposed mechanism of action and a typical experimental workflow for protein solubilization from inclusion bodies.

Caption: Mechanism of Sarkosyl interaction with proteins.

Caption: Experimental workflow for protein solubilization.

Detailed Experimental Protocols

The following are generalized protocols for key experiments involving Sarkosyl, based on methodologies described in the literature. Researchers should optimize these protocols for their specific protein of interest.

Protocol 1: Solubilization of Recombinant Proteins from Inclusion Bodies

This protocol is adapted from methodologies described for the recovery of GST- and His-tagged fusion proteins.[8][11]

Materials:

-

Bacterial cell pellet containing overexpressed protein in inclusion bodies.

-

Lysis Buffer (e.g., 50 mM Tris-HCl, 300 mM NaCl, 5 mM ZnCl₂, 10 mM β-mercaptoethanol, pH 7.5).

-

Sarkosyl (N-lauroylsarcosine sodium salt).

-

High-speed centrifuge and appropriate tubes.

-

Sonicator or French press.

Procedure:

-

Resuspend Cell Pellet: Resuspend the bacterial cell pellet in an appropriate volume of Lysis Buffer.

-

Cell Lysis: Disrupt the cells by sonication on ice or by passing through a French press.

-

Isolate Inclusion Bodies: Centrifuge the lysate at high speed (e.g., 15,000 x g for 30 minutes at 4°C) to pellet the inclusion bodies and cellular debris. Discard the supernatant.

-

Sarkosyl Solubilization: Resuspend the inclusion body pellet in Lysis Buffer containing the desired concentration of Sarkosyl (start with a range of 1% to 10% w/v to optimize). Incubate for 6-24 hours at 4°C with gentle agitation.

-

Clarification: Centrifuge the Sarkosyl-treated suspension at high speed (e.g., 15,000 x g for 30 minutes at 4°C) to pellet any remaining insoluble material.

-

Collect Supernatant: The supernatant contains the solubilized protein in a complex with Sarkosyl. This can be stored at 4°C before further purification.

Protocol 2: Sarkosyl-Assisted Affinity Purification and Refolding

This protocol outlines the steps following solubilization to purify and refold the target protein.[8][11]

Materials:

-

Sarkosyl-solubilized protein supernatant from Protocol 1.

-

Affinity chromatography resin (e.g., Ni-NTA agarose for His-tagged proteins, Glutathione Sepharose for GST-tagged proteins).

-

Wash Buffer (Lysis Buffer with a lower concentration of Sarkosyl, e.g., 0.1-1%).

-

Elution Buffer (Wash Buffer containing an appropriate eluting agent, e.g., imidazole for His-tags, reduced glutathione for GST-tags).

-

Refolding Buffer (often contains non-ionic detergents like Triton X-100 and zwitterionic detergents like CHAPS to facilitate Sarkosyl removal and proper folding).

-

Dialysis tubing or centrifugal concentrators.

Procedure:

-

Dilution of Sarkosyl (Optional but often necessary): Dilute the solubilized protein supernatant with Lysis Buffer to reduce the Sarkosyl concentration to a level compatible with affinity resin binding (typically ≤ 1-2%). The addition of Triton X-100 (e.g., 2%) and CHAPS (e.g., 20 mM) at this stage can improve binding efficiency.[8][11]

-

Binding to Affinity Resin: Incubate the diluted supernatant with the equilibrated affinity resin according to the manufacturer's instructions.

-

Washing: Wash the resin extensively with Wash Buffer to remove non-specifically bound proteins.

-

Elution: Elute the bound protein using the Elution Buffer.

-

Detergent Exchange and Refolding: Remove the Sarkosyl and eluting agent, and promote refolding by:

-

Dialysis: Dialyze the eluted protein against a large volume of Refolding Buffer.

-

On-Column Refolding: Wash the resin-bound protein with a gradient of decreasing Sarkosyl concentration before elution.

-

Rapid Dilution: Rapidly dilute the eluted protein into a large volume of Refolding Buffer.

-

Conclusion

Sarkosyl is a versatile and powerful tool in the protein scientist's arsenal. Its "milder" denaturing properties, compared to agents like SDS, make it particularly effective for the solubilization of aggregated proteins from inclusion bodies while preserving a state that is amenable to refolding.[2] By understanding the fundamental mechanisms of its interaction with proteins—hydrophobic disruption and electrostatic repulsion—and by carefully controlling its concentration, researchers can leverage Sarkosyl to overcome challenges in recombinant protein production and to gain insights into the complex world of protein aggregation and misfolding. The protocols and data presented in this guide provide a solid foundation for the successful application of Sarkosyl in a variety of research and development settings.

References

- 1. Sarkosyl: A milder detergent than SDS for identifying proteins with moderately high hyperstability using gel electrophoresis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Insoluble Protein Purification with Sarkosyl: Facts and Precautions | Springer Nature Experiments [experiments.springernature.com]

- 4. Insoluble protein purification with sarkosyl: facts and precautions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. kclpure.kcl.ac.uk [kclpure.kcl.ac.uk]

- 6. US5240834A - Solubilization of protein after bacterial expression using sarkosyl - Google Patents [patents.google.com]

- 7. researchgate.net [researchgate.net]

- 8. tandfonline.com [tandfonline.com]

- 9. Enrichment of Detergent-insoluble Protein Aggregates from Human Postmortem Brain - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. tandfonline.com [tandfonline.com]

- 12. Sarkosyl: A milder detergent than SDS for identifying proteins with moderately high hyperstability using gel electrophoresis. (2019) | Jane Thibeault | 9 Citations [scispace.com]

An In-Depth Technical Guide to the Critical Micelle Concentration of Sodium N-lauroylsarcosinate in Aqueous Buffer

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the critical micelle concentration (CMC) of Sodium N-lauroylsarcosinate, an anionic surfactant widely utilized in pharmaceutical and cosmetic formulations. The document details the physicochemical principles of micellization, summarizes quantitative CMC data, presents detailed experimental protocols for its determination, and illustrates key concepts through diagrams.

Introduction: Understanding this compound and its CMC

This compound (also known as sarkosyl) is an anionic surfactant derived from sarcosine, a natural amino acid.[1] It is composed of a hydrophobic 12-carbon chain (lauroyl) and a hydrophilic carboxylate head group.[1] This amphiphilic nature drives its self-assembly in aqueous solutions.[1]

When surfactants are introduced into a solvent, they initially arrange at the surface, reducing the surface tension.[2] As the concentration increases, a point is reached where the surface becomes saturated, and the surfactant molecules begin to spontaneously form aggregates within the bulk solution. These aggregates are known as micelles.[3][4] The Critical Micelle Concentration (CMC) is defined as the minimum concentration of a surfactant at which these micelles begin to form.[3][5] Above the CMC, any additional surfactant added to the system will primarily form new micelles.[3]

The CMC is a crucial parameter as many physicochemical properties of the solution—such as conductivity, surface tension, and solubilization capacity—exhibit a sharp change at this concentration.[2][6] For drug development, the CMC is vital because micelle formation is essential for solubilizing poorly water-soluble drugs, enhancing their bioavailability and stability.[5]

Factors Influencing the Critical Micelle Concentration

The CMC of this compound is not a fixed value but is highly dependent on the composition and physical conditions of the aqueous medium.

-

Temperature: For this compound, an increase in temperature generally leads to an increase in the CMC.[4] This is attributed to two primary effects: a rise in temperature can decrease the hydration of the hydrophilic head groups and also disrupt the structured water layer around the hydrophobic tails, both of which disfavor micelle formation.[4]

-

pH: The pH of the aqueous buffer significantly affects the CMC. The carboxylate headgroup of this compound has a pKa of approximately 3.6, meaning it is negatively charged at a pH above 5.5.[1] Changes in pH can alter the ionization state of the headgroup, influencing the electrostatic repulsions between them and thereby affecting the CMC.[7][8] For instance, a decrease in pH has been shown to lower the observed CMC value.[7]

-

Electrolytes and Additives: The presence of electrolytes (salts) in the buffer typically decreases the CMC of ionic surfactants.[9] The added counter-ions shield the electrostatic repulsion between the charged head groups of the surfactant molecules, which facilitates their aggregation into micelles at a lower concentration.[8][9] Similarly, the addition of other substances, such as amino acids or alcohols, can alter the CMC by interacting with the surfactant monomers or changing the solvent properties.[4][9] For example, the addition of L-Lysine.HCl has been shown to decrease the CMC of this compound.[4]

Quantitative Data: CMC of this compound

The CMC of this compound has been determined under various conditions using different experimental techniques. The literature reports values generally ranging from 9 to 14 mM.[7] A summary of reported values is presented below.

| CMC (mmol/L) | Temperature | Solvent/Buffer Conditions | Method | Reference |

| 13.9 | 298.15 K (25°C) | Aqueous solution (water) | Electrical Conductivity | [4] |

| 14.57 | 30°C | Not specified | Not specified | [10] |

| 13.6 | 288.15 K (15°C) | Aqueous solution (water) | Electrical Conductivity | [4] |

| 14.7 | 318.15 K (45°C) | Aqueous solution (water) | Electrical Conductivity | [4] |

| 8.7 | 298.15 K (25°C) | 10 mmol/L aqueous L-Lysine.HCl | Electrical Conductivity | [4] |

| 13.3 | 298.15 K (25°C) | 10 mmol/L aqueous ethylenediamine | Electrical Conductivity | [4] |

Experimental Protocols for CMC Determination

Several reliable methods are employed to determine the CMC of surfactants.[5] The choice of method depends on the nature of the surfactant and the specific requirements of the study.[5] For an ionic surfactant like this compound, conductivity, surface tension, and fluorescence spectroscopy are all highly effective.[5][6]

This is a classic and widely used method for CMC determination.[2] It relies on the principle that surface tension decreases with increasing surfactant concentration up to the CMC, after which it remains relatively constant.[3]

Experimental Protocol:

-

Solution Preparation: Prepare a concentrated stock solution of this compound in the desired aqueous buffer. Create a series of dilutions from this stock solution to cover a concentration range both below and above the expected CMC.[2]

-

Measurement: Measure the surface tension of the pure buffer and each dilution using a tensiometer (e.g., with the Du Noüy ring or Wilhelmy plate method).[11][12] Ensure the equipment is properly calibrated and the temperature is controlled.

-

Data Analysis: Plot the measured surface tension (γ) as a function of the logarithm of the surfactant concentration (log C).[2]

-

CMC Determination: The resulting plot will typically show two linear regions with different slopes. The CMC is determined from the concentration at the intersection point of these two lines.[2][3]

This method is particularly suitable for ionic surfactants.[2] It is based on the change in the electrical conductivity of the solution as micelles are formed. Below the CMC, conductivity increases linearly with concentration as more charge-carrying monomers are added. Above the CMC, the slope of this increase changes because the newly formed micelles have a lower mobility than the individual ions and bind some of the counter-ions.[2]

Experimental Protocol:

-

Solution Preparation: Prepare a series of this compound solutions in the aqueous buffer of interest, spanning a range of concentrations below and above the anticipated CMC.

-

Measurement: Measure the specific electrical conductivity of each solution using a calibrated conductometer at a constant temperature.[4]

-

Data Analysis: Plot the specific conductivity (κ) against the surfactant concentration.

-

CMC Determination: The plot will display two linear segments with different slopes. The concentration at which the break or inflection point occurs is the CMC.[2]

This is a highly sensitive method that utilizes a fluorescent probe (e.g., pyrene) that is sensitive to the polarity of its microenvironment.[13][14] In a polar aqueous solution, the probe has certain fluorescence characteristics. When micelles form, the hydrophobic probe partitions into the nonpolar core of the micelles, leading to a distinct change in its fluorescence spectrum.[2][13]

Experimental Protocol:

-

Probe Stock Solution: Prepare a stock solution of a hydrophobic fluorescent probe, such as pyrene, in a suitable organic solvent (e.g., acetone or ethanol).[13][14]

-

Solution Preparation: Prepare a series of surfactant solutions in the desired buffer. To each solution, add a small, constant aliquot of the pyrene stock solution. The final concentration of the probe should be very low to avoid self-quenching.

-

Measurement: After allowing the solutions to equilibrate, measure the fluorescence emission spectra using a spectrofluorometer. For pyrene, the ratio of the intensity of the first vibronic peak (I₁) to the third (I₃) is typically monitored.[15]

-

Data Analysis: Plot the fluorescence intensity ratio (I₁/I₃ for pyrene) against the surfactant concentration.

-

CMC Determination: A sigmoidal curve is typically obtained. The CMC is often determined from the inflection point of this curve, which corresponds to the concentration at which the probe begins to move into the micellar environment.[2][15]

Visualized Workflows and Relationships

Diagrams created using Graphviz illustrate the general workflow for CMC determination and the factors that influence it.

Caption: General experimental workflow for determining the Critical Micelle Concentration (CMC).

Caption: Key factors influencing the CMC of this compound in aqueous solutions.

References

- 1. Sodium lauroyl sarcosinate - Wikipedia [en.wikipedia.org]

- 2. surfactant.alfa-chemistry.com [surfactant.alfa-chemistry.com]

- 3. Critical micelle concentration - Wikipedia [en.wikipedia.org]

- 4. jocpr.com [jocpr.com]

- 5. Surfactant Self-Assembling and Critical Micelle Concentration: One Approach Fits All? - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. researchgate.net [researchgate.net]

- 8. What are the factors affecting critical micelle concentration (CMC)? | AAT Bioquest [aatbio.com]

- 9. pharmacy180.com [pharmacy180.com]

- 10. thomassci.com [thomassci.com]

- 11. scribd.com [scribd.com]

- 12. ipkm.tu-darmstadt.de [ipkm.tu-darmstadt.de]

- 13. researchgate.net [researchgate.net]

- 14. Influence factors on the critical micelle concentration determination using pyrene as a probe and a simple method of preparing samples - PMC [pmc.ncbi.nlm.nih.gov]

- 15. agilent.com [agilent.com]

The Amphiphilic Heart of a Versatile Surfactant: A Technical Guide to Sodium N-Lauroylsarcosinate

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

Sodium N-lauroylsarcosinate, also known as sarkosyl, is an anionic surfactant of significant interest in various scientific and industrial fields, from personal care formulations to advanced biochemical research and drug delivery systems. Its efficacy stems from its distinct amphiphilic nature, possessing a dual-character molecular structure that governs its behavior at interfaces and in solution. This technical guide provides an in-depth exploration of the core principles underlying the amphiphilicity of this compound. It covers its molecular architecture, self-assembly into micelles, and the critical parameters defining this behavior. Furthermore, this guide presents detailed experimental protocols for characterizing its properties and discusses the influence of environmental factors, offering a comprehensive resource for professionals leveraging this versatile molecule in their work.

Molecular Structure and Physicochemical Properties

The amphiphilic character of this compound is rooted in its molecular structure. It consists of a hydrophobic (lipophilic) tail and a hydrophilic (lipophobic) head group.[1][2]

-

Hydrophobic Tail: A 12-carbon lauroyl chain (CH3(CH2)10-) provides the nonpolar, water-repelling character. This long hydrocarbon chain is responsible for the molecule's affinity for oils, greases, and nonpolar environments.

-

Hydrophilic Head: The head of the molecule is a sarcosinate group (N-methylglycinate), specifically the sodium salt of the carboxylate (-CON(CH3)CH2COONa).[1] This group is ionic and readily interacts with water and other polar solvents, conferring water solubility.

This dual nature forces the molecule to adopt specific orientations at interfaces, such as air-water or oil-water, to satisfy the affinities of both its parts. This surface-active property is fundamental to its function as a detergent, emulsifier, and foaming agent.[3]

The key physicochemical properties of this compound are summarized in the table below.

| Property | Value | References |

| Chemical Formula | C₁₅H₂₈NNaO₃ | [4] |

| Molecular Weight | 293.38 g/mol | [5] |

| Appearance | White powder | [2] |

| Type | Anionic Surfactant | [1] |

| Critical Micelle Concentration (CMC) | ~13.9 - 14.6 mM in water (20-25°C) | [1][6] |

| Solubility in Water | 100 mg/mL | [7] |

| pKa | ~3.6 | [1] |

Self-Assembly in Aqueous Solution: Micellization

In an aqueous environment, the amphiphilic nature of this compound drives a spontaneous self-assembly process known as micellization.[3] Below a certain concentration, the surfactant molecules exist primarily as monomers, some of which align at the air-water interface, reducing the surface tension of the solution.[8]

As the concentration increases, the interface becomes saturated. To minimize the unfavorable contact between the hydrophobic tails and the polar water molecules, the monomers begin to aggregate in the bulk solution.[3] This aggregation leads to the formation of spherical structures called micelles. In these micelles, the hydrophobic lauroyl tails are sequestered in the core, creating a nonpolar microenvironment, while the hydrophilic carboxylate head groups form the outer shell, remaining in contact with the surrounding water.[3][8]

The concentration at which this self-assembly begins is a crucial parameter known as the Critical Micelle Concentration (CMC) . Above the CMC, the concentration of free monomers remains relatively constant, and any additional surfactant molecules predominantly form new micelles.[4][9] This phenomenon is responsible for a sharp change in various physicochemical properties of the solution, such as surface tension, conductivity, and turbidity, which forms the basis for its experimental determination.[5][9]

Experimental Determination of Critical Micelle Concentration (CMC)

Accurate determination of the CMC is essential for optimizing formulations and understanding the behavior of this compound. The following are detailed protocols for two common and reliable methods.

Method 1: Surface Tensiometry

This method is based on the principle that surfactants lower the surface tension of a solvent up to the CMC, after which the surface tension remains relatively constant.[4][8]

Experimental Protocol:

-

Preparation of Stock Solution: Prepare a concentrated stock solution of this compound (e.g., 100 mM) in deionized water. Ensure the surfactant is fully dissolved.

-

Preparation of Dilutions: Prepare a series of dilutions from the stock solution, spanning a concentration range that brackets the expected CMC (e.g., from 0.1 mM to 50 mM).

-

Instrument Calibration: Calibrate a surface tensiometer (using the Du Noüy ring or Wilhelmy plate method) according to the manufacturer's instructions, typically with deionized water of a known surface tension.

-

Measurement Sequence:

-

Begin by measuring the surface tension of the pure deionized water.

-

Proceed with measurements for each dilution, starting from the lowest concentration and moving to the highest to minimize cross-contamination.

-

Ensure the platinum ring or plate is thoroughly cleaned and flamed (if applicable) between each measurement.

-

Allow the surface tension reading to stabilize for each sample before recording the value. Perform at least three measurements per concentration.

-

-

Data Analysis:

-

Plot the average surface tension (γ) as a function of the logarithm of the surfactant concentration (log C).

-

The resulting graph will show two distinct linear regions: a steeply sloping region at low concentrations and a plateau at high concentrations.

-

The CMC is determined from the intersection point of the two lines fitted to these regions.[5]

-

Method 2: Conductometry

This method is suitable for ionic surfactants like this compound. It relies on the change in the molar conductivity of the solution as micelles are formed.[9] Monomers contribute significantly to conductivity, whereas the larger, slower-moving micelles are less efficient charge carriers.[9]

Experimental Protocol:

-

Preparation of Solutions: As with tensiometry, prepare a stock solution and a series of dilutions in high-purity, deionized water.

-

Instrument Setup:

-

Use a calibrated conductivity meter with a temperature-controlled cell. Set the temperature to the desired value (e.g., 25°C) and allow it to stabilize.

-

Rinse the conductivity probe thoroughly with deionized water and then with a small amount of the sample to be measured.

-

-

Measurement Procedure:

-

Measure the conductivity of the deionized water as a baseline.

-

Measure the conductivity of each surfactant dilution, starting from the lowest concentration.

-

Ensure the solution is well-mixed and free of air bubbles before recording the reading.

-

-

Data Analysis:

-

Plot the specific conductivity (κ) as a function of the surfactant concentration (C).

-

The plot will exhibit two linear segments with different slopes. The slope is steeper in the pre-micellar region (below CMC) and shallower in the post-micellar region (above CMC).

-

The CMC is the concentration at the point of intersection of these two linear portions.[9]

-

Factors Influencing Amphiphilic Behavior

The self-assembly of this compound is sensitive to its environment. Understanding these influences is critical for formulation and application development.

-

Electrolytes (Salts): The addition of electrolytes, such as NaCl, to a solution of this compound typically leads to a decrease in the CMC.[10][11][12] The added counterions (e.g., Na⁺) shield the electrostatic repulsion between the negatively charged head groups of the surfactant molecules. This reduced repulsion facilitates the aggregation of monomers into micelles, thus lowering the concentration required for micellization to begin.[10]

-

Temperature: The effect of temperature on the CMC of ionic surfactants is complex. For this compound, an increase in temperature generally causes an increase in the CMC.[1] This is attributed to two main effects: an increase in temperature can disrupt the structured water molecules surrounding the hydrophobic tails, which disfavors micellization, and it can also increase the kinetic energy of the monomers, making aggregation less favorable.[1][6][13]

-

pH: The hydrophilic head group contains a carboxylate with a pKa of approximately 3.6.[1] At pH values significantly above the pKa (e.g., pH > 5.5), the head group is fully deprotonated and negatively charged, promoting typical micellar behavior. As the pH approaches the pKa, a portion of the surfactant will be in its protonated, less soluble acid form (N-lauroylsarcosine), which can alter the aggregation behavior and interfacial properties.[14]

Applications in Research and Drug Development

The well-defined amphiphilic nature of this compound makes it a valuable tool in several advanced applications.

-

Solubilization of Membrane Proteins: In molecular biology and biochemistry, it is used to solubilize and separate membrane proteins.[7][15] The hydrophobic core of the micelles can encapsulate the nonpolar transmembrane domains of proteins, effectively extracting them from the lipid bilayer while keeping them in a soluble, near-native conformation.

-

Drug Delivery: The ability to form micelles with a hydrophobic core makes this compound a candidate for drug delivery systems. Poorly water-soluble drugs can be encapsulated within the micellar core, increasing their apparent solubility in aqueous formulations.[1] This is particularly relevant for intravenous and topical drug delivery, where the surfactant can help carry drug molecules through biological barriers.[1]

-

Cell Lysis in Nucleic Acid Purification: It is frequently used in lysis buffers for the purification of DNA and RNA.[7] Its detergent properties disrupt cell membranes, and it also helps to denature proteins, including nucleases that could degrade the target nucleic acids.[1]

Conclusion

The amphiphilic nature of this compound is the cornerstone of its functionality as a high-performance surfactant. The distinct hydrophobic tail and hydrophilic head group dictate its self-assembly into micelles above a well-defined critical concentration. This behavior, which can be precisely characterized through methods like tensiometry and conductometry, is influenced by environmental factors such as electrolyte concentration and temperature. For researchers and drug development professionals, a thorough understanding of these fundamental properties is paramount for harnessing its capabilities in applications ranging from protein solubilization to the formulation of sophisticated drug delivery vehicles.

References

- 1. jocpr.com [jocpr.com]

- 2. researchgate.net [researchgate.net]

- 3. Surfactant - Wikipedia [en.wikipedia.org]

- 4. researchgate.net [researchgate.net]

- 5. surfactant.alfa-chemistry.com [surfactant.alfa-chemistry.com]

- 6. scispace.com [scispace.com]

- 7. mdpi.com [mdpi.com]

- 8. biolinscientific.com [biolinscientific.com]

- 9. justagriculture.in [justagriculture.in]

- 10. lcpe.uni-sofia.bg [lcpe.uni-sofia.bg]

- 11. Exploring Physicochemical Interactions of Different Salts with Sodium N-Dodecanoyl Sarcosinate in Aqueous Solution - PMC [pmc.ncbi.nlm.nih.gov]

- 12. jsirjournal.com [jsirjournal.com]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

An In-depth Technical Guide on the Interaction of Sarkosyl with Lipid Bilayers at Different pH

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction to Sarkosyl and its Interaction with Lipid Bilayers

N-lauroylsarcosine, commonly known as Sarkosyl, is an anionic surfactant derived from the amino acid sarcosine. Its structure consists of a 12-carbon hydrophobic lauroyl tail and a hydrophilic N-methylglycinate headgroup. This amphipathic nature drives its self-assembly in aqueous solutions and its interaction with biological membranes.

The interaction of surfactants with lipid bilayers is a multi-stage process that is highly dependent on the surfactant concentration. At low concentrations, surfactant monomers can partition into the lipid bilayer. As the concentration increases, the bilayer becomes saturated with surfactant molecules, leading to alterations in membrane properties such as fluidity and permeability. At and above the critical micelle concentration (CMC), surfactants can solubilize the lipid bilayer, forming mixed micelles.

The pH of the surrounding environment plays a critical role in modulating the interaction of ionic surfactants like Sarkosyl with lipid bilayers. The protonation state of the surfactant's headgroup, which is dictated by its pKa and the solution pH, determines its charge and, consequently, its electrostatic interactions with the lipid headgroups of the bilayer.

The Role of pH in Modulating Sarkosyl's Properties and Membrane Interactions

The carboxylic acid headgroup of Sarkosyl (N-lauroylsarcosine) has a predicted pKa of approximately 3.62.[1] This means that the protonation state of Sarkosyl, and therefore its net charge, is highly dependent on the pH of the solution.

-

At acidic pH (below pKa): A significant fraction of Sarkosyl molecules will be in their protonated, neutral form (N-lauroylsarcosine). This reduces the electrostatic repulsion between surfactant molecules and can also alter their interaction with the lipid bilayer. The neutral form may partition more readily into the hydrophobic core of the membrane.

-

At neutral and alkaline pH (above pKa): Sarkosyl will be predominantly in its deprotonated, anionic form (N-lauroylsarcosinate). This negatively charged headgroup will exhibit electrostatic repulsion with other Sarkosyl molecules and will interact differently with zwitterionic and negatively charged lipid headgroups in the bilayer.

This pH-dependent change in protonation state is expected to have a profound impact on several key parameters of the Sarkosyl-lipid bilayer interaction, including:

-

Critical Micelle Concentration (CMC): The CMC is the concentration at which surfactant monomers begin to form micelles. For ionic surfactants, changes in pH that affect the headgroup charge can alter the CMC. Increased charge typically leads to greater electrostatic repulsion between headgroups, which can increase the CMC.[2]

-

Membrane Partitioning and Binding: The affinity of Sarkosyl for the lipid bilayer is influenced by both hydrophobic and electrostatic interactions. The change in charge with pH will directly affect the electrostatic component of this interaction.

-

Membrane Disruption and Permeabilization: The ability of Sarkosyl to disrupt the lipid bilayer and cause leakage of its contents is a key aspect of its function. The efficiency of this process is expected to be pH-dependent.

The following diagram illustrates the pH-dependent protonation state of Sarkosyl.

Quantitative Data on Sarkosyl-Lipid Bilayer Interactions

Table 1: Critical Micelle Concentration (CMC) of a Representative Anionic Surfactant at Different pH Values

| pH | CMC (mM) |

| 6.0 | 3.1 - 3.4 |

| 7.0 | > 3.4 |

Note: Data is illustrative and based on a glutamic acid-based biosurfactant with a carboxylate headgroup.[2] The increase in CMC at higher pH is attributed to increased headgroup repulsion.

Table 2: Illustrative pH-Dependent Leakage from Liposomes Induced by an Anionic Polymer

| pH | % Calcein Release |

| 7.5 | Low |

| 6.5 | Moderate |

| 5.5 | High |

| 4.5 | Very High |

Note: This data is illustrative, showing the trend of increased leakage from liposomes at lower pH for a pH-sensitive anionic polymer, which is expected to be similar for Sarkosyl due to the protonation of its headgroup. The values are qualitative as specific percentages for Sarkosyl are not available.

Experimental Protocols

This section provides detailed methodologies for key experiments to characterize the interaction of Sarkosyl with lipid bilayers at different pH values.

Preparation of Large Unilamellar Vesicles (LUVs) by Extrusion

This protocol describes the preparation of LUVs, which are commonly used as a model membrane system.

Materials:

-

Desired lipid(s) (e.g., POPC, DPPC) in chloroform

-

Mini-extruder apparatus

-

Polycarbonate membranes (e.g., 100 nm pore size)

-

Gas-tight syringes

-

Round-bottom flask

-

Rotary evaporator

-

Nitrogen gas stream

-

Vacuum pump

-

Water bath sonicator

-

Appropriate buffers for desired pH values (e.g., citrate for pH 5, HEPES for pH 7, Tris for pH 9)

Procedure:

-

Lipid Film Formation:

-

In a clean round-bottom flask, add the desired amount of lipid solution.

-

Remove the chloroform using a rotary evaporator to form a thin lipid film on the wall of the flask.

-

Further dry the film under a gentle stream of nitrogen gas, followed by desiccation under high vacuum for at least 2 hours to remove any residual solvent.

-

-

Hydration:

-

Hydrate the dry lipid film with the desired pH buffer by vortexing. The temperature of the buffer should be above the gel-to-liquid crystalline phase transition temperature (Tm) of the lipid. This results in the formation of multilamellar vesicles (MLVs).

-

-

Freeze-Thaw Cycles (Optional but Recommended):

-

Subject the MLV suspension to 5-10 freeze-thaw cycles by alternately placing the sample in liquid nitrogen and a warm water bath. This helps to increase the encapsulation efficiency and create more uniform vesicles.

-

-

Extrusion:

-

Assemble the mini-extruder with the polycarbonate membrane according to the manufacturer's instructions.

-

Equilibrate the extruder to a temperature above the lipid's Tm.

-

Load the MLV suspension into one of the syringes.

-

Pass the lipid suspension through the membrane back and forth between the two syringes for an odd number of passes (e.g., 21 times).

-

The resulting solution contains LUVs of a relatively uniform size.

-

The following diagram outlines the workflow for LUV preparation.

Carboxyfluorescein Leakage Assay

This assay is used to quantify the extent of membrane disruption caused by Sarkosyl.

Materials:

-

LUVs prepared with encapsulated 5(6)-carboxyfluorescein (CF) at a self-quenching concentration (e.g., 50-100 mM).

-

Sarkosyl solutions at various concentrations in the desired pH buffers.

-

Triton X-100 solution (e.g., 10% v/v) for 100% leakage control.

-

Size-exclusion chromatography column (e.g., Sephadex G-50) to remove unencapsulated CF.

-

Fluorometer.

Procedure:

-

Preparation of CF-loaded LUVs:

-

Prepare LUVs as described in section 4.1, but use a buffer containing a self-quenching concentration of CF for hydration.

-

Remove unencapsulated CF by passing the LUV suspension through a size-exclusion chromatography column equilibrated with the corresponding pH buffer.

-

-

Fluorescence Measurement:

-

In a cuvette, add the CF-loaded LUV suspension and the appropriate pH buffer.

-

Record the baseline fluorescence (F₀).

-

Add the Sarkosyl solution to the desired final concentration and immediately start recording the fluorescence intensity (Ft) over time. An increase in fluorescence indicates leakage of CF from the liposomes, leading to dequenching.

-

After the signal plateaus or at a designated time point, add Triton X-100 to lyse all liposomes and obtain the maximum fluorescence (Fmax), representing 100% leakage.

-

-

Calculation of Percentage Leakage:

-

The percentage of leakage at time 't' is calculated using the following formula: % Leakage = [(Ft - F₀) / (Fmax - F₀)] * 100

-

The logical flow of the leakage assay is depicted below.

Isothermal Titration Calorimetry (ITC)

ITC is a powerful technique to directly measure the thermodynamics of Sarkosyl binding to lipid bilayers.

Materials:

-

Isothermal titration calorimeter

-

LUV suspension in the desired pH buffer.

-

Sarkosyl solution in the same pH buffer.

Procedure:

-

Sample Preparation:

-

Prepare LUVs and a concentrated Sarkosyl solution in the same degassed buffer to minimize heat of dilution effects.

-

-

ITC Experiment:

-

Load the LUV suspension into the sample cell of the calorimeter.

-

Load the Sarkosyl solution into the injection syringe.

-

Set the experimental parameters (temperature, injection volume, spacing between injections, stirring speed).

-

Perform a series of injections of the Sarkosyl solution into the LUV suspension. The heat change associated with each injection is measured.

-

-

Data Analysis:

-

The raw data (heat flow versus time) is integrated to obtain the heat change per injection.

-

The resulting titration curve (heat change per mole of injectant versus molar ratio) is fitted to a suitable binding model (e.g., one-site binding model) to determine the thermodynamic parameters:

-

Binding affinity (Kₐ)

-

Stoichiometry of binding (n)

-

Enthalpy of binding (ΔH)

-

-

From these values, the Gibbs free energy (ΔG) and entropy (ΔS) of binding can be calculated using the equation: ΔG = -RTln(Kₐ) = ΔH - TΔS.

-

The experimental setup for ITC is illustrated in the following diagram.

Differential Scanning Calorimetry (DSC)

DSC is used to study the effect of Sarkosyl on the phase transition behavior of lipid bilayers.

Materials:

-

Differential scanning calorimeter

-

MLV or LUV suspension in the desired pH buffer.

-

Sarkosyl solutions.

Procedure:

-

Sample Preparation:

-

Prepare lipid vesicles (e.g., DPPC, which has a well-defined main phase transition) in the desired pH buffer.

-

Incubate the vesicles with different concentrations of Sarkosyl.

-

-

DSC Measurement:

-

Accurately load the sample and a matching reference (buffer with the same Sarkosyl concentration but without lipids) into the DSC pans.

-

Scan the samples over a temperature range that encompasses the lipid's phase transition.

-

-

Data Analysis:

-

The resulting thermogram (heat flow versus temperature) will show an endothermic peak at the main phase transition temperature (Tm).

-

Analyze the thermogram to determine:

-

Transition temperature (Tm): The temperature at the peak maximum.

-

Enthalpy of transition (ΔH): The area under the peak.

-

Peak width at half-height: An indicator of the cooperativity of the transition.

-

-

Changes in these parameters in the presence of Sarkosyl provide information about its interaction with and perturbation of the lipid bilayer.

-

Conclusion

The interaction of Sarkosyl with lipid bilayers is a complex process that is significantly influenced by the pH of the environment. By altering the protonation state of its carboxylic acid headgroup, pH modulates Sarkosyl's charge, which in turn affects its self-assembly, partitioning into the membrane, and its ability to disrupt the bilayer. While direct quantitative data for Sarkosyl across a range of pH values is sparse, the principles of ionic surfactant-membrane interactions and the provided experimental protocols offer a robust framework for researchers to systematically investigate these phenomena. Such studies are essential for the informed use of Sarkosyl in biochemical and pharmaceutical applications and for a deeper understanding of the fundamental principles governing membrane biophysics. Further research is warranted to generate specific quantitative data for Sarkosyl to populate the illustrative tables presented in this guide, which would be of great value to the scientific community.

References

The Biophysical Choreography of Self-Assembly: A Technical Guide to the Micellar Properties of Sodium N-lauroylsarcosinate

For Researchers, Scientists, and Drug Development Professionals

Sodium N-lauroylsarcosinate (SLS), an anionic surfactant derived from the naturally occurring amino acid sarcosine, has garnered significant attention across various scientific disciplines, including pharmaceuticals, biotechnology, and materials science.[1][2][3] Its biocompatibility, mildness, and unique self-assembly characteristics make it a compelling candidate for applications ranging from drug delivery systems to the solubilization of membrane proteins.[1][4] This technical guide provides an in-depth exploration of the core self-assembly and micellar properties of this compound, presenting key quantitative data, detailed experimental protocols, and visual representations of the underlying processes to aid researchers in harnessing its full potential.

Core Micellar Properties: A Quantitative Overview

The defining characteristic of a surfactant is its ability to self-assemble into organized structures, known as micelles, above a certain concentration known as the Critical Micelle Concentration (CMC).[5][6] This process is driven by the amphiphilic nature of the surfactant molecule, which possesses both a hydrophobic tail (the lauroyl chain) and a hydrophilic headgroup (the N-methylglycinate moiety).[1] The CMC is a critical parameter as it marks a sharp transition in the physicochemical properties of the surfactant solution.[7]

The micellar properties of this compound have been investigated under various conditions, and the key quantitative data are summarized in the tables below.

| Parameter | Value | Temperature (°C) | Method | Reference |

| Critical Micelle Concentration (CMC) | 13.9 mmol·L⁻¹ | 25 | Conductivity | [8] |

| 14.57 mM | 30 | Not Specified | [4] | |

| 14.6 mM | Not Specified | Manufacturer Data | [7] | |

| 0.009 - 0.014 M | Not Specified | Various | [5] | |

| Aggregation Number | 2 | Not Specified | Not Specified | [4] |

| Degree of Counter-ion Dissociation (α) | 0.56 | 25 | Conductivity | [8] |

Table 1: Core Micellar Properties of this compound in Aqueous Solution.

The self-assembly of this compound is also influenced by environmental factors such as temperature and the presence of additives. Understanding these effects is crucial for optimizing formulations and predicting behavior in complex biological or chemical systems.

| Temperature (°C) | CMC (mmol·L⁻¹) | Reference |

| 15 | > 13.9 (inferred) | [8] |

| 25 | 13.9 | [8] |

| 35 | < 13.9 (inferred) | [8] |

| 45 | < 13.9 (inferred) | [8] |

Table 2: Effect of Temperature on the Critical Micelle Concentration of this compound. Note: The reference indicates that the CMC of SLAS increased with increases in temperature in the studied range of 288.15–318.15 K (15-45 °C).[8]

The thermodynamics of micellization provide insight into the spontaneity and driving forces of the self-assembly process.

| Thermodynamic Parameter | Value | Temperature (°C) | Reference |

| Gibbs Free Energy of Micellization (ΔG°mic) | Negative | 25 | [8] |

| Enthalpy of Micellization (ΔH°mic) | Varies with Temperature | 15-45 | [8] |

| Entropy of Micellization (ΔS°mic) | Positive | 15-45 |

Table 3: Thermodynamic Parameters for the Micellization of this compound. The micellization process for SLAS is reported to be spontaneous and entropy-driven.[8]

Experimental Protocols for Characterization

The determination of the micellar properties of this compound relies on a suite of established experimental techniques that monitor changes in the physicochemical properties of the surfactant solution as a function of concentration.

Determination of Critical Micelle Concentration (CMC)

Several methods can be employed to determine the CMC, with the most common being tensiometry, conductivity, and fluorescence spectroscopy.[7][9]

1. Surface Tensiometry:

-

Principle: This method is based on the principle that surfactant molecules accumulate at the air-water interface, reducing the surface tension of the solution.[6] As the surfactant concentration increases, the surface tension decreases until the interface becomes saturated. At the CMC, the formation of micelles in the bulk phase begins, and the surface tension remains relatively constant with further increases in concentration.[6]

-

Methodology:

-

Prepare a series of aqueous solutions of this compound with varying concentrations, typically spanning a range below and above the expected CMC.[10]

-

Measure the surface tension of each solution using a tensiometer (e.g., using the Du Noüy ring or Wilhelmy plate method).[10][11]

-

Plot the surface tension as a function of the logarithm of the surfactant concentration.[10]

-

The CMC is determined from the intersection of the two linear portions of the plot.[6]

-

2. Conductivity Measurement:

-

Principle: This technique is suitable for ionic surfactants like this compound.[10] The conductivity of the solution changes with surfactant concentration. Below the CMC, the surfactant exists as individual ions (monomers), and the conductivity increases linearly with concentration. Above the CMC, the formation of micelles, which have a lower mobility than the individual ions and bind some of the counter-ions, leads to a decrease in the slope of the conductivity versus concentration plot.[12]

-

Methodology:

-

Prepare a series of this compound solutions of different concentrations in deionized water.

-

Measure the specific conductance of each solution using a calibrated conductivity meter at a constant temperature.[8]

-

Plot the specific conductance against the surfactant concentration.

-

The plot will show two linear regions with different slopes. The concentration at which the break occurs is the CMC.[10]

-

3. Fluorescence Spectroscopy:

-

Principle: This highly sensitive method utilizes a fluorescent probe (e.g., pyrene) that is sensitive to the polarity of its microenvironment.[10] In an aqueous solution below the CMC, the probe resides in a polar environment. Above the CMC, the hydrophobic probe preferentially partitions into the nonpolar core of the micelles. This change in the microenvironment leads to a significant change in the fluorescence properties of the probe (e.g., an increase in fluorescence intensity or a shift in the emission spectrum), which can be used to determine the CMC.[10]

-

Methodology:

-

Prepare a series of this compound solutions containing a constant, low concentration of the fluorescent probe.

-

Measure the fluorescence intensity of each solution using a spectrofluorometer.

-

Plot the fluorescence intensity (or a ratio of intensities at different wavelengths for certain probes) against the surfactant concentration.

-

The CMC is determined from the inflection point of the resulting sigmoidal curve.[10]

-

Determination of Micelle Size and Aggregation Number

Dynamic Light Scattering (DLS):

-

Principle: DLS is a non-invasive technique used to measure the size of particles in a solution.[13][14] It measures the time-dependent fluctuations in the intensity of scattered light that arise from the Brownian motion of the micelles. The rate of these fluctuations is related to the diffusion coefficient of the micelles, which in turn can be used to calculate their hydrodynamic radius via the Stokes-Einstein equation.[14]

-

Methodology:

-

Prepare a solution of this compound at a concentration significantly above the CMC.

-

Filter the solution to remove any dust or large aggregates.

-

Place the sample in the DLS instrument and allow it to equilibrate to the desired temperature.

-

The instrument's software will analyze the correlation function of the scattered light to determine the size distribution of the micelles.[13]

-

The aggregation number, which is the average number of surfactant molecules in a micelle, can be estimated from the micelle size and the molecular geometry of the surfactant, though more advanced techniques like small-angle neutron scattering (SANS) or fluorescence quenching are often used for more precise determination.[15][16]

Visualizing the Self-Assembly Process

The self-assembly of this compound into micelles is a dynamic process governed by thermodynamic principles. The following diagrams, generated using the DOT language, illustrate the key concepts and experimental workflows.

References

- 1. Sodium lauroyl sarcosinate - Wikipedia [en.wikipedia.org]

- 2. atamankimya.com [atamankimya.com]

- 3. N-Lauroylsarcosine, 137-16-6, Molecular Biology, L9150, Sigma-Aldrich [sigmaaldrich.com]

- 4. thomassci.com [thomassci.com]

- 5. researchgate.net [researchgate.net]

- 6. Critical micelle concentration (CMC) and surfactant concentration | KRÜSS Scientific [kruss-scientific.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. jocpr.com [jocpr.com]

- 9. Surfactant Self-Assembling and Critical Micelle Concentration: One Approach Fits All? - PMC [pmc.ncbi.nlm.nih.gov]

- 10. surfactant.alfa-chemistry.com [surfactant.alfa-chemistry.com]

- 11. scribd.com [scribd.com]

- 12. Method of Determination of CMC | PPT [slideshare.net]

- 13. d-nb.info [d-nb.info]

- 14. researchgate.net [researchgate.net]

- 15. Use of dynamic light scattering and small-angle X-ray scattering to characterize new surfactants in solution conditions for membrane-protein crystallization - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Exploring Physicochemical Interactions of Different Salts with Sodium N-Dodecanoyl Sarcosinate in Aqueous Solution - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Structural Differences Between Sodium N-lauroylsarcosinate and Sodium Dodecyl Sulfate (SDS)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the structural and physicochemical differences between two commonly used anionic surfactants: Sodium N-lauroylsarcosinate (Sarcosyl) and Sodium Dodecyl Sulfate (SDS). Understanding these distinctions is critical for their effective application in research, particularly in drug formulation and development where surfactant properties can significantly influence bioavailability, stability, and cellular interactions.

Core Structural Dissimilarities

The fundamental differences between this compound and SDS lie in their hydrophilic headgroups, which dictate their distinct physicochemical properties and functional behaviors.

This compound is an acyl-amino acid surfactant. Its structure features a hydrophobic 12-carbon lauroyl tail linked to a sarcosine (N-methylglycine) headgroup via an amide bond . The hydrophilic character is conferred by the carboxylate group of the sarcosine moiety.[1]

Sodium Dodecyl Sulfate (SDS) , in contrast, is an alkyl sulfate surfactant. It consists of a 12-carbon dodecyl tail attached to a sulfate ester headgroup.[2]

The key structural distinctions are:

-

Headgroup Composition: Sarcosyl possesses a carboxylate headgroup with an amide linkage, while SDS has a sulfate headgroup.[1]

-

Presence of Nitrogen: An amide nitrogen is present in the headgroup of Sarcosyl, which is absent in SDS.

-

Chemical Linkage: The headgroup in Sarcosyl is linked to the hydrophobic tail via an amide bond, whereas in SDS it is an ester linkage.

-

Origin: this compound is derived from a natural amino acid, sarcosine, rendering it a milder surfactant.[1] SDS is typically synthesized from lauryl alcohol, which can be derived from petroleum or palm kernel oil.

Below is a visual representation of their molecular structures.

Figure 1: Molecular Structures of this compound and SDS.

Comparative Physicochemical Properties

The structural variations between these two surfactants give rise to notable differences in their physicochemical properties, which are summarized in the table below.

| Property | This compound | Sodium Dodecyl Sulfate (SDS) |

| Chemical Formula | C₁₅H₂₈NNaO₃ | C₁₂H₂₅NaO₄S |

| Molecular Weight | 293.38 g/mol | 288.38 g/mol |

| Critical Micelle Concentration (CMC) | ~13.6 - 14.7 mM (at 25-45°C)[3] | ~8.2 mM (at 25°C) |

| pKa of Headgroup | ~3.6 (carboxylate) | Very low (sulfate is a strong acid) |

| Surface Tension at CMC | ~33 mN/m (estimated for similar acyl-amino acid surfactants)[4] | ~24.4 mN/m |

| Aggregation Number (Nagg) | Not definitively reported, estimated from micelle size (~6.0 nm diameter)[5] | ~60-120 |

Implications of Structural Differences in Drug Development

The distinct headgroup structures of Sarcosyl and SDS have significant implications for their application as excipients in drug delivery systems, particularly as solubilizing agents and penetration enhancers.

Mechanism as Skin Penetration Enhancers

Both surfactants are known to enhance the transdermal delivery of drugs by disrupting the highly ordered structure of the stratum corneum, the outermost layer of the skin.[2] However, their mechanisms of interaction differ due to their headgroup chemistry.

-

SDS (Sulfate Headgroup): The highly charged sulfate headgroup of SDS interacts strongly with the polar components of the stratum corneum. This interaction, coupled with the insertion of the dodecyl tail into the lipid bilayers, leads to significant disruption of the lipid lamellae and can also cause protein denaturation.[2] This aggressive mechanism, while effective at enhancing penetration, can also lead to skin irritation.[2]

-

This compound (Amide/Carboxylate Headgroup): The amide bond in Sarcosyl provides a site for hydrogen bonding, and the carboxylate headgroup has a pKa of approximately 3.6, meaning it is anionic at physiological pH. This combination allows for a more nuanced interaction with the stratum corneum. It is considered a milder surfactant and has been shown to work synergistically with other non-ionic surfactants to enhance drug permeation with reduced skin irritation.[6] The amide group may contribute to its improved biocompatibility compared to the ester linkage in SDS.

Figure 2: Mechanisms of Skin Penetration Enhancement.

Experimental Protocols for Physicochemical Characterization

Accurate determination of the physicochemical properties of surfactants is essential for their effective use. Below are detailed methodologies for key experiments.

Determination of Critical Micelle Concentration (CMC)

The CMC is a fundamental parameter and can be determined by various methods that detect the onset of micelle formation.

Principle: This method is suitable for ionic surfactants. Below the CMC, the conductivity of the surfactant solution increases linearly with concentration as more charge-carrying monomers are added. Above the CMC, the rate of conductivity increase slows down because the newly added surfactant molecules form micelles, which have a lower mobility per monomer than free monomers. The CMC is determined as the point of intersection of the two linear portions of the conductivity versus concentration plot.

Protocol:

-

Prepare a stock solution of the surfactant (e.g., 0.1 M SDS or this compound) in deionized water.

-

Place a known volume of deionized water (e.g., 100 mL) in a beaker with a magnetic stirrer and a conductivity probe.

-

Measure the initial conductivity of the water.

-

Make successive additions of the stock surfactant solution (e.g., 0.5 mL increments) to the water, allowing the solution to equilibrate after each addition.

-

Record the conductivity after each addition.

-

Plot the measured conductivity as a function of the surfactant concentration.

-

The CMC is the concentration at the intersection of the two lines of best fit for the data below and above the inflection point.

Principle: Surfactant monomers adsorb at the air-water interface, reducing the surface tension of the solution. As the surfactant concentration increases, the surface tension decreases until the interface becomes saturated with monomers. At this point, micelles begin to form in the bulk solution, and the surface tension remains relatively constant with further increases in concentration. The CMC is the concentration at which the surface tension plateaus.

Protocol:

-

Prepare a series of surfactant solutions of varying concentrations in deionized water, spanning a range that is expected to include the CMC.

-

Measure the surface tension of each solution using a tensiometer (e.g., using the Du Noüy ring or Wilhelmy plate method). Ensure the ring or plate is thoroughly cleaned between measurements.

-

Plot the surface tension as a function of the logarithm of the surfactant concentration.

-

The CMC is determined from the intersection of the two linear regions of the plot.

Principle: This method utilizes a fluorescent probe, such as pyrene, which has a low solubility in water but partitions readily into the hydrophobic core of micelles. The fluorescence emission spectrum of pyrene is sensitive to the polarity of its microenvironment. The ratio of the intensity of certain vibronic peaks in the emission spectrum changes significantly when pyrene moves from the polar aqueous environment to the nonpolar micellar interior.

Protocol:

-

Prepare a series of surfactant solutions of varying concentrations.

-

Add a small, constant amount of a stock solution of pyrene in a volatile solvent (e.g., acetone) to each surfactant solution. The final pyrene concentration should be very low (micromolar range).

-

Allow the solvent to evaporate completely.

-

Measure the fluorescence emission spectrum of each solution using a spectrofluorometer (excitation typically around 335 nm).

-

Determine the ratio of the intensities of the first and third vibronic peaks (I₁/I₃) of the pyrene emission spectrum.

-

Plot the I₁/I₃ ratio as a function of the surfactant concentration. A sigmoidal curve is typically obtained, and the CMC is determined from the inflection point of this curve.

Figure 3: Experimental Workflow for CMC Determination.

Conclusion

The structural differences between this compound and Sodium Dodecyl Sulfate, specifically in their headgroup composition, lead to distinct physicochemical properties and mechanisms of action. SDS, with its sulfate headgroup, is a more aggressive surfactant, offering strong solubilization and skin penetration enhancement but with a higher potential for irritation. This compound, with its amino acid-derived headgroup, provides a milder alternative with good surfactant properties and enhanced biocompatibility. For drug development professionals, a thorough understanding of these differences is paramount for selecting the appropriate surfactant to optimize formulation performance, ensure stability, and minimize adverse effects.

References

The Role of Sarkosyl as a Surfactant in Biological Assays: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the multifaceted surfactant properties of N-Lauroylsarcosine sodium salt, commonly known as Sarkosyl, and its applications in a variety of biological assays. This document provides a comprehensive overview of its mechanism of action, detailed experimental protocols, and a comparative analysis with other commonly used detergents, empowering researchers to optimize their experimental designs.

Core Surfactant Properties of Sarkosyl

Sarkosyl is an anionic surfactant valued in biological research for its ability to disrupt cellular structures and solubilize proteins while often being milder than harsher detergents like sodium dodecyl sulfate (SDS).[1][2][3] Its utility stems from a unique combination of properties that allow for effective cell lysis, solubilization of complex protein aggregates, and compatibility with various downstream applications.

Mechanism of Action

Sarkosyl's efficacy lies in its amphipathic nature, possessing a hydrophobic lauroyl tail and a hydrophilic sarcosinate head group. This structure enables it to intercalate into lipid bilayers, disrupting cell membranes and solubilizing membrane-bound proteins.[4] In the context of protein aggregates, such as inclusion bodies, Sarkosyl is thought to encapsulate the proteins, breaking up the aggregates and facilitating their solubilization.[5] Studies suggest that it can disrupt the co-aggregation of expressed proteins with bacterial outer membrane components, a common cause of insolubility in recombinant protein expression.[6][7]

Physicochemical Properties

A clear understanding of Sarkosyl's physicochemical properties is crucial for its effective application. The following table summarizes key quantitative data for Sarkosyl and provides a comparison with other commonly used detergents.

| Property | Sarkosyl | SDS (Sodium Dodecyl Sulfate) | Triton X-100 | CHAPS |

| Molecular Weight | 293.38 g/mol [8] | 288.38 g/mol | ~625 g/mol (average) | 614.88 g/mol |

| Type | Anionic[7] | Anionic | Non-ionic | Zwitterionic |

| Critical Micelle Concentration (CMC) | 14.6 mM (in H₂O) | 8.2 mM (in H₂O) | 0.24 mM (in H₂O)[9] | 6-10 mM (in H₂O)[10] |

| Aggregation Number | ~80[11] | 62 | 140 | 10 |

| Appearance | White powder | White or cream-colored solid | Viscous liquid | White powder |

Applications in Biological Assays

Sarkosyl's unique properties make it a versatile tool in a range of biological assays, from protein biochemistry to molecular biology.

Solubilization of Inclusion Bodies

One of the most prominent applications of Sarkosyl is the solubilization of recombinant proteins from inclusion bodies.[10][12][13] High-level expression of proteins in bacterial systems often leads to the formation of these dense, insoluble aggregates. Sarkosyl, often at a concentration of 10%, has been shown to effectively solubilize over 95% of proteins from inclusion bodies.[10][14] For optimal recovery and refolding of the solubilized protein, Sarkosyl is frequently used in conjunction with other detergents like Triton X-100 and CHAPS.[10][12][13][15] This combination helps to create mixed micelles that facilitate the removal of Sarkosyl and promote proper protein folding.[10]

Cell Lysis and Membrane Protein Extraction

Sarkosyl is an effective agent for cell lysis and the selective solubilization of membrane proteins.[4] It can disrupt the cytoplasmic membrane while leaving the outer membrane of Gram-negative bacteria relatively intact, allowing for fractionation of membrane components.[4] This selective solubilization is valuable for studying the composition and function of different cellular membranes.

Nucleic Acid Extraction

In molecular biology, Sarkosyl is utilized in protocols for the extraction of DNA and RNA.[16][17][18] Its ability to lyse cells and denature proteins helps to release nucleic acids into the lysate while inhibiting the activity of nucleases that could degrade the target molecules.[16]

Immunoassays

While Sarkosyl can be a powerful solubilizing agent, its presence can interfere with certain immunoassays like ELISA.[19] As a denaturing detergent, it can affect antibody-antigen interactions.[19] Therefore, it is often necessary to remove or significantly dilute Sarkosyl from protein preparations before performing such assays.

Experimental Protocols

The following sections provide detailed methodologies for key experiments involving Sarkosyl.

Solubilization of Inclusion Bodies and Protein Refolding

This protocol is adapted from a method that utilizes a combination of Sarkosyl, Triton X-100, and CHAPS for the efficient recovery of functional proteins from inclusion bodies.[10]

Materials:

-

Cell pellet containing inclusion bodies

-

Lysis Buffer: 50 mM Tris-HCl (pH 8.0), 300 mM NaCl, 5 mM ZnCl₂, 10 mM β-mercaptoethanol

-

Sarkosyl (10% w/v stock solution)

-

Triton X-100 (10% v/v stock solution)

-